molecular formula C20H20N2O5 B255262 2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B255262
M. Wt: 368.4 g/mol
InChI Key: PRWWVIIXPLUAHI-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTMA and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of CTMA involves the inhibition of tubulin polymerization, which is essential for cell division. CTMA binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CTMA has also been shown to possess anti-inflammatory and analgesic effects. Studies have demonstrated that CTMA inhibits the production of pro-inflammatory cytokines and reduces pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTMA is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. However, one of the limitations of CTMA is its poor solubility in water, which can affect its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research and development of CTMA. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to elucidate the mechanism of action of CTMA and its potential side effects in vivo.
In conclusion, CTMA is a fascinating chemical compound with a wide range of potential applications. Its unique chemical structure and properties make it a promising candidate for the development of anticancer agents and other therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential limitations.

Synthesis Methods

The synthesis of CTMA involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product.

Scientific Research Applications

CTMA has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CTMA exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H20N2O5/c1-24-16-7-5-15(6-8-16)22-20(23)14(12-21)9-13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11H,1-4H3,(H,22,23)/b14-9+

InChI Key

PRWWVIIXPLUAHI-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C#N

SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N

Origin of Product

United States

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